Lipophilicity (LogP) Comparison Against Linear-Chain Analog 1-[4-(Trifluoromethyl)phenyl]-1-pentanol
The branched 4-methylpentyl substituent in 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol increases its lipophilicity compared to a linear n-butyl analog, as reflected by computed LogP values. The target compound has a predicted ACD/LogP of 3.89 , whereas the linear analog 1-[4-(trifluoromethyl)phenyl]-1-pentanol (α-butyl-4-(trifluoromethyl)benzenemethanol) has a predicted LogP of 3.24 based on structural computation [1]. This represents an increase in lipophilicity of approximately 0.65 log units for the branched compound .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.89 |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)phenyl]-1-pentanol (linear analog); computed LogP ≈ 3.24 |
| Quantified Difference | ΔLogP ≈ +0.65 |
| Conditions | ACD/Labs Percepta Platform prediction, standard conditions |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered tissue distribution in biological assays, a critical differentiator when selecting a compound for pharmacokinetic studies or lead optimization campaigns [2].
- [1] J-GLOBAL. Substance entry for 1-[4-(Trifluoromethyl)phenyl]-1-pentanol (J-GLOBAL ID: 200907050900006940). Molecular weight and formula used for LogP computation. View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
